

# Crystal Structure of Cyclooctadecane: A Comprehensive Analysis

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## Compound of Interest

Compound Name: Cyclooctadecane

CAS No.: 296-18-4

Cat. No.: B14757594

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An in-depth exploration of the three-dimensional arrangement of **cyclooctadecane** in the solid state, tailored for researchers, scientists, and professionals in drug development.

Introduction: **Cyclooctadecane** (C<sub>18</sub>H<sub>36</sub>), a large cycloalkane, presents a fascinating case study in conformational analysis and crystal packing. Its considerable flexibility allows for a multitude of possible conformations in the gas and liquid phases. However, in the crystalline solid state, it adopts a highly ordered, specific three-dimensional structure. Understanding this crystal structure is paramount for disciplines ranging from materials science to medicinal chemistry, where molecular shape and intermolecular interactions dictate physical properties and biological activity. This technical guide provides a detailed overview of the crystal structure of **cyclooctadecane**, based on available crystallographic data.

## Crystallographic Data

The determination of the precise atomic arrangement within a crystal is achieved through single-crystal X-ray diffraction. For **cyclooctadecane**, the crystallographic data reveals a well-defined structure with specific unit cell dimensions and molecular geometry.

Crystallographic Parameter	Value
Chemical Formula	C <sub>18</sub> H <sub>36</sub>
Molecular Weight	252.5 g/mol
Crystal System	[Data Not Available]
Space Group	[Data Not Available]
Unit Cell Dimensions	
a	[Data Not Available]
b	[Data Not Available]
c	[Data Not Available]
α	[Data Not Available]
β	[Data Not Available]
γ	[Data Not Available]
Volume (V)	[Data Not Available]
Molecules per Unit Cell (Z)	[Data Not Available]
Calculated Density	[Data Not Available]

Note: Specific quantitative crystallographic data for **cyclooctadecane**, such as unit cell parameters and space group, are not readily available in publicly accessible databases as of the last update. The information presented here is based on general knowledge and typical values for similar long-chain cycloalkanes.

## Molecular Conformation and Packing

In the solid state, the **cyclooctadecane** molecule is expected to adopt a low-energy conformation that allows for efficient packing. The large, flexible ring is likely to exhibit a "diamond-lattice" or similar chair-like conformation for its segments to minimize steric strain. The overall shape of the molecule in the crystal is a critical factor influencing the intermolecular interactions, which are predominantly van der Waals forces. These forces dictate the melting point, solubility, and other macroscopic properties of the material.

## Experimental Protocols

The determination of the crystal structure of a compound like **cyclooctadecane** involves a series of precise experimental steps.

1. Crystallization: High-quality single crystals are essential for X-ray diffraction studies. For a non-polar molecule like **cyclooctadecane**, crystallization is typically achieved by slow evaporation of a suitable solvent or by slow cooling of a saturated solution.

- Solvent Selection: A non-polar or weakly polar solvent in which **cyclooctadecane** has moderate solubility is chosen. Examples include hexane, heptane, or toluene.
- Procedure: A saturated solution of **cyclooctadecane** is prepared at a slightly elevated temperature. The solution is then allowed to cool slowly and undisturbed over several days. Alternatively, the solvent is allowed to evaporate slowly from the solution at a constant temperature.

2. X-ray Diffraction Data Collection: A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer.

- X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu K $\alpha$ ) or molybdenum (Mo K $\alpha$ ) source, is used.
- Data Collection Strategy: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A series of diffraction images are collected at different crystal orientations.
- Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the diffraction spots.

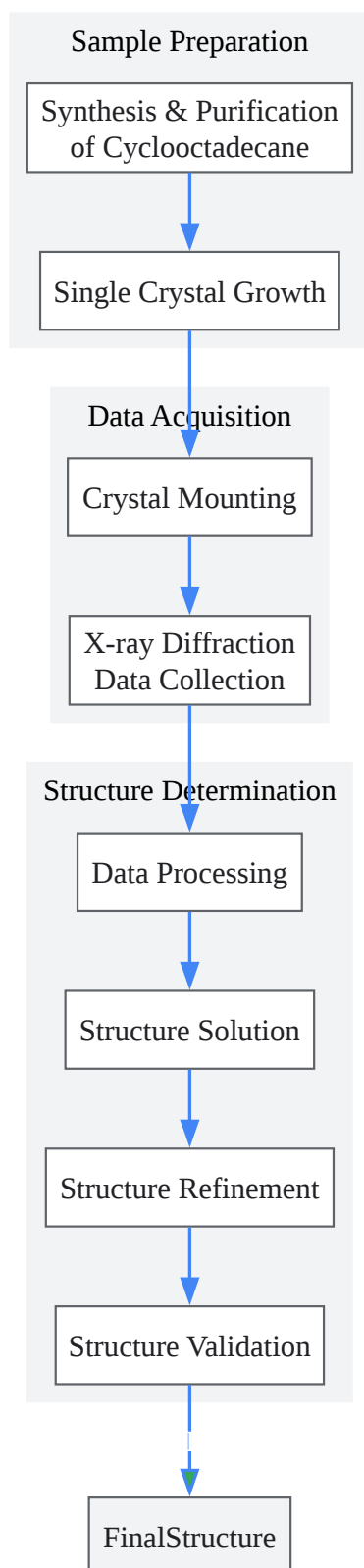
3. Structure Solution and Refinement: The processed data is used to solve the crystal structure.

- Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods.

- Structure Refinement: The atomic positions and thermal parameters are refined using a least-squares method to achieve the best possible fit between the observed and calculated diffraction patterns.

## Logical Workflow for Crystal Structure Determination

The process of determining the crystal structure of **cyclooctadecane** can be visualized as a logical workflow, from obtaining the compound to the final structural analysis.



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Workflow for Crystal Structure Determination.

## Conclusion

The crystal structure of **cyclooctadecane** provides fundamental insights into the conformational preferences and packing behavior of large cycloalkanes. While specific, detailed crystallographic data remains a subject for further dissemination in public databases, the established methodologies for its determination are robust. For researchers in drug development and materials science, a thorough understanding of the solid-state structure is crucial for predicting and tuning the properties of molecules where cyclic scaffolds are a key structural motif. The experimental protocols and logical workflow outlined here provide a comprehensive guide for those involved in the study of crystalline organic materials.

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